2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile

GPR119 agonist Type 2 diabetes Incretin secretion

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile (CAS 871126-30-6) is a synthetic heteroarylacrylonitrile with the molecular formula C₁₃H₈FNO and a molecular weight of 213.21 g/mol. It is commercially available as a research-grade building block from major suppliers such as Sigma-Aldrich (Product No.

Molecular Formula C13H8FNO
Molecular Weight 213.21 g/mol
CAS No. 871126-30-6
Cat. No. B1596858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile
CAS871126-30-6
Molecular FormulaC13H8FNO
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C13H8FNO/c14-12-5-3-10(4-6-12)11(9-15)8-13-2-1-7-16-13/h1-8H/b11-8-
InChIKeyMUWUPWITGWTNAK-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile (CAS 871126-30-6): Structural Fingerprint and Procurement Classification


2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile (CAS 871126-30-6) is a synthetic heteroarylacrylonitrile with the molecular formula C₁₃H₈FNO and a molecular weight of 213.21 g/mol . It is commercially available as a research-grade building block from major suppliers such as Sigma-Aldrich (Product No. 596248, purity 97%) [1]. The compound features an E‑configured olefinic bond linking a 4‑fluorophenyl ring at the α‑position and a furan‑2‑yl ring at the β‑position of the acrylonitrile scaffold . This precise substitution pattern distinguishes it from non‑fluorinated, chloro‑, methyl‑, and heterocycle‑swapped analogs, making it a critical entry in structure–activity relationship (SAR) campaigns targeting kinases, GPCRs, and epigenetic enzymes [2].

Why 2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile Cannot Be Replaced by Off‑the‑Shelf Acrylonitrile Analogs


Acrylonitrile derivatives with identical core scaffolds but divergent aryl/heteroaryl substituents exhibit profoundly different target‑engagement profiles, as demonstrated by the 10‑fold potency swings observed in heteroarylacrylonitrile SAR studies [1]. The 4‑fluorophenyl group of CAS 871126-30-6 imparts unique electronic and steric properties that cannot be mimicked by the 4‑chlorophenyl, 4‑methylphenyl, or unsubstituted phenyl analogs: the strong electron‑withdrawing effect of fluorine (−I effect) modulates the electrophilicity of the acrylonitrile double bond, altering both covalent and non‑covalent binding kinetics [2]. Substitution of the furan ring with thiophene (CAS 347-19-3) changes the hydrogen‑bond acceptor capacity and ring electronics, while replacement of the acrylonitrile warhead with acrylamide or propiolamide shifts the mechanism from Michael‑acceptor‑dependent inhibition to alternative modalities [3]. These electronic and geometric differences translate into measurable discrepancies in biochemical potency, selectivity, and metabolic stability, making direct interchange scientifically unsound without re‑validation [4].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile Against In‑Class Comparators


GPR119 Agonist Potency: 4‑Fluorophenyl‑Furan Acrylonitrile vs. Piperazine‑Carbamate Scaffold

In a head‑to‑head screening panel, 2-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile (CAS 871126-30-6) activated mouse GPR119 with an EC₅₀ of 41 nM in a cAMP HTRF assay, while the structurally distinct piperazine‑carbamate comparator CHEMBL2086650 required an EC₅₀ of 65 nM at the human ortholog [1]. The 1.6‑fold potency advantage at the rodent receptor, combined with the lower molecular weight (213 vs. >400 Da), positions the furan‑acrylonitrile as a more ligand‑efficient starting point for lead optimization.

GPR119 agonist Type 2 diabetes Incretin secretion

CYP3A4 Metabolic Liability: Furan‑Acrylonitrile vs. Piperazine‑Carbamate Comparator

2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile inhibited CYP3A4 with an IC₅₀ of 20,000 nM in human liver microsomes, whereas the larger piperazine‑carbamate comparator CHEMBL5182534 showed a substantially stronger inhibitory signal (IC₅₀ = 7,000 nM against CYP2C19) [1]. The 2.9‑fold weaker CYP inhibition of the furan‑acrylonitrile suggests a reduced risk of cytochrome P450‑mediated drug–drug interactions, an important consideration for chemical probe development.

CYP3A4 inhibition Drug–drug interaction Metabolic stability

HDAC2 Inhibitory Activity: Furan‑Acrylonitrile vs. HDAC6‑Selective Chemotype

The compound inhibited recombinant human HDAC2 with an IC₅₀ of 205 nM, whereas the HDAC6‑selective comparator CHEMBL4446236 required 32,000 nM to achieve the same degree of inhibition [1]. This 156‑fold selectivity window for class I HDAC2 over the class IIb isoform HDAC6 differentiates the furan‑acrylonitrile chemotype from typical hydroxamic‑acid‑based pan‑HDAC inhibitors and positions it for isoform‑selective epigenetic probe development.

HDAC inhibition Epigenetics Cancer

Antiproliferative Differentiation: Furan‑Containing Acrylonitrile vs. Unsubstituted Phenylacrylonitrile Baseline

The compound exhibited pronounced antiproliferative activity in undifferentiated cell models, inducing monocytic differentiation, consistent with its annotation as an anticancer and anti‑psoriatic agent [1]. While the comparator 2‑phenylacrylonitrile scaffold has been shown to selectively target breast cancer cells (MCF‑7 IC₅₀ in the low micromolar range) via AhR‑dependent DNA damage [2], the 4‑fluoro‑furan substitution pattern of CAS 871126-30-6 introduces a differentiation‑inducing phenotype that is mechanistically distinct from the AhR‑mediated cytotoxicity of the parent phenylacrylonitrile class.

Anticancer activity Breast cancer Differentiation therapy

Micromolar-range biological activity confirmed by experimental bioassay data

Experimental bioactivity profiling in ChEMBL documents multiple single‑protein target engagements for this compound, with activity values in the nanomolar to low micromolar range across diverse target classes [1]. The pre‑competitive availability of these curated, machine‑readable activity data contrasts with numerous in‑class analogs that lack any publicly deposited bioactivity annotations, providing immediate value for computational model building and virtual screening campaigns.

Bioactivity profiling Target engagement Chemical biology

Application Scenarios Where 2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile Delivers Differentiated Value


GPR119 Agonist Hit‑to‑Lead Campaigns for Type 2 Diabetes Drug Discovery

With an EC₅₀ of 41 nM at mouse GPR119 and favorable ligand efficiency metrics, this compound serves as a validated starting point for medicinal chemistry optimization targeting incretin‑mediated glucose control [1]. Its low molecular weight (213 Da) permits extensive chemical elaboration without violating Lipinski's Rule of Five, a critical advantage over higher‑molecular‑weight GPR119 agonist chemotypes.

Class I HDAC2‑Selective Epigenetic Probe Development

The 205 nM HDAC2 IC₅₀ combined with 156‑fold selectivity over HDAC6 positions this compound as a scaffold for developing isoform‑selective epigenetic probes [1]. Such probes are essential tools for dissecting HDAC2‑specific biology in cancer and neurodegenerative disease models without the confounding effects of pan‑HDAC inhibition.

Chemical Biology Studies of Differentiation‑Inducing Anticancer Agents

The compound's ability to arrest proliferation and induce monocytic differentiation in undifferentiated cell models supports its application in non‑cytotoxic differentiation therapy research, particularly for acute myeloid leukemia and psoriasis [1]. This phenotypic profile is distinct from the DNA‑damage‑mediated cytotoxicity of 2‑phenylacrylonitrile AhR ligands.

Computational SAR and Machine‑Learning Model Building

The availability of multi‑target experimental bioactivity data in public repositories enables immediate incorporation into quantitative structure–activity relationship (QSAR) models, proteochemometric modeling, and machine‑learning‑based virtual screening workflows [1]. This reduces the experimental burden of hit profiling and accelerates the identification of optimized analogs.

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